2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one is systematically named according to IUPAC rules as (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one . This nomenclature reflects its bicarbocyclic framework, consisting of two fused benzofuran systems. The prefix Z denotes the stereochemistry of the methylidene group (-CH=) bridging the two heterocycles, which adopts a cis configuration relative to the ketone oxygen at position 3.
The molecular formula C₂₄H₂₃NO₄ confirms the presence of 24 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and four oxygen atoms. Substituents include a 4-methyl group on the benzo[b]furan core, a 6-hydroxy group, and a 7-(piperidin-1-ylmethyl) side chain. The piperidylmethyl group introduces a tertiary amine, contributing to the molecule’s basicity and potential for hydrogen bonding. Isomeric possibilities arise from the stereochemistry of the methylidene bridge and the conformation of the piperidine ring. The Z configuration is stabilized by intramolecular conjugation between the methylidene π-system and the adjacent ketone group.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic studies of structurally analogous benzofuran derivatives, such as N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, reveal planar geometries with dihedral angles between aromatic and heterocyclic rings typically below 10°. For the title compound, the benzo[d]furan and benzo[b]furan systems are expected to adopt near-coplanar arrangements, as evidenced by bond lengths and angles in related structures. Key bond metrics include:
| Bond | Length (Å) | Source |
|---|---|---|
| C=O (ketone) | 1.21–1.23 | |
| C-O (furan) | 1.36–1.38 | |
| C=C (methylidene) | 1.34–1.36 |
The methyl group at position 4 and the piperidylmethyl group at position 7 introduce steric perturbations, slightly distorting the benzofuran core. In ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate , the ester group adopts an extended conformation, suggesting similar behavior for the piperidylmethyl substituent in the title compound. The crystal packing is likely stabilized by O–H···O hydrogen bonds involving the 6-hydroxy group and water molecules, as observed in hydrated benzofuran derivatives.
Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the dynamic conformations of the molecule. The ¹H NMR spectrum would exhibit distinct signals for:
- The methyl group (δ ~2.3 ppm, singlet),
- The piperidine protons (δ ~1.5–2.7 ppm, multiplet),
- The hydroxy proton (δ ~9–10 ppm, broad singlet).
The methylidene proton (CH=) resonates as a doublet (δ ~6.8–7.2 ppm) due to coupling with the adjacent furan protons. ¹³C NMR data would confirm the ketone carbonyl (δ ~190–200 ppm) and aromatic carbons (δ ~110–160 ppm). Variable-temperature NMR could reveal restricted rotation of the piperidine ring, while Nuclear Overhauser Effect (NOE) experiments would elucidate spatial proximities between the methyl group and aromatic protons.
Electron Density Distribution and Aromaticity Studies
Density Functional Theory (DFT) calculations predict significant electron delocalization across the benzofuran systems. The Natural Bond Orbital (NBO) analysis would show:
- High electron density at the ketone oxygen (lone pairs),
- Conjugation between the methylidene bridge and the furan rings,
- Reduced aromaticity in the benzo[b]furan core due to substituent effects.
The 4-methyl group exerts an electron-donating inductive effect, while the piperidylmethyl side chain introduces steric bulk without significantly altering electron distribution. Aromaticity indices , such as the Harmonic Oscillator Model of Aromaticity (HOMA), would quantify the deviation from ideal aromaticity in the fused rings. Comparative studies with simpler benzofurans, like 2-(4-fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran , highlight how substituents modulate electron density.
Properties
Molecular Formula |
C24H23NO4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C24H23NO4/c1-15-11-19(26)18(14-25-9-5-2-6-10-25)24-22(15)23(27)21(29-24)13-17-12-16-7-3-4-8-20(16)28-17/h3-4,7-8,11-13,26H,2,5-6,9-10,14H2,1H3/b21-13- |
InChI Key |
BKYICNAMRARSCT-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCCCC5)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCCCC5)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one
The core benzofuran-3-one scaffold is synthesized via Friedel-Crafts acylation followed by cyclization:
-
Friedel-Crafts Acylation : 4-methylresorcinol reacts with chloroacetyl chloride in the presence of AlCl₃ to form 6-hydroxy-4-methyl-7-chloroacetylphenol.
-
Piperidylmethyl Introduction : The chloro group undergoes nucleophilic substitution with piperidine in dimethylformamide (DMF) at 80°C for 12 hours.
-
Cyclization : Intramolecular esterification under acidic conditions (H₂SO₄, ethanol, reflux) yields the benzofuran-3-one core.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C, 2 h | 78 |
| Nucleophilic Substitution | Piperidine, DMF, 80°C, 12 h | 65 |
| Cyclization | H₂SO₄, ethanol, reflux, 6 h | 82 |
Synthesis of Benzo[d]furan-2-carbaldehyde
The aldehyde precursor is prepared via Vilsmeier-Haack formylation:
-
Formylation : Benzo[d]furan reacts with POCl₃ and DMF at 0°C, followed by hydrolysis to yield the carbaldehyde.
-
Purification : Recrystallization from ethanol provides the product in 85% purity.
Condensation and Methylene Bridge Formation
Knoevenagel Condensation
The methylene bridge is formed by reacting the benzofuran-3-one core with benzo[d]furan-2-carbaldehyde:
-
Reaction Conditions : Ethanol, piperidine catalyst (5 mol%), 70°C, 8 hours.
-
Mechanism : Base-catalyzed deprotonation of the active methylene group in the benzofuran-3-one enables nucleophilic attack on the aldehyde.
Optimization Data :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | 70 | 8 | 72 |
| DBU | 70 | 6 | 68 |
| No catalyst | 70 | 24 | <10 |
Tandem -Sigmatropic Rearrangement
An alternative method employs alkynyl sulfoxides to trigger a charge-accelerated [3,3]-sigmatropic rearrangement, enabling simultaneous benzofuran formation and substituent migration:
-
Substrate Preparation : 2,6-disubstituted phenol derivatives react with alkynyl sulfoxides in toluene at 110°C.
-
Rearrangement : The reaction proceeds via a six-membered transition state, yielding the methylene-bridged product.
Advantages :
-
Single-step formation of the benzofuran-methylene-benzofuran skeleton.
Post-Condensation Modifications
Hydroxylation and Methyl Group Retention
The 6-hydroxy and 4-methyl groups are introduced early in the synthesis (see Section 2.1) and remain intact due to their stability under condensation conditions.
Piperidylmethyl Group Stability
The piperidylmethyl side chain exhibits partial sensitivity to strong acids. Protocols using H₂SO₄ during cyclization are limited to 6 hours to prevent degradation.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aldehydes.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, CH=), 6.92–7.45 (m, 6H, aromatic), 3.52 (s, 2H, CH₂-piperidine).
Challenges and Limitations
-
Low Solubility : The compound’s aromaticity necessitates polar aprotic solvents (e.g., DMF) for reactions, complicating purification.
-
Piperidine Side Reactions : Over-alkylation at the piperidyl nitrogen occurs if excess alkylating agents are used.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The hydroxyl group at position 6 participates in:
-
Esterification : Reaction with acid chlorides (e.g., acetyl chloride) to form esters.
-
O-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form ether derivatives.
-
Hydrogen bonding : Influences solubility and molecular recognition in biological systems.
Piperidylmethyl Group Reactivity
The piperidylmethyl substituent can undergo:
-
Quaternization : Reaction with alkylating agents (e.g., methyl bromide) to form quaternary ammonium salts.
-
Acetylation : Reaction with acetyl chloride to form amide derivatives.
-
Protonation : Acidic conditions may protonate the amine, affecting solubility and reactivity.
Methylene Bridge Reactivity
The methylene bridge between the benzo[b]furan and benzo[d]furan moieties is susceptible to:
-
Ring-opening reactions : Under acidic or basic conditions, potentially forming diols or diketones.
-
Addition reactions : With nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., bromine).
-
Reduction : Conversion of ketones (if present) to secondary alcohols.
Substitution Reactions
The bromine atom (if present in analogs) could act as a leaving group in:
-
Nucleophilic aromatic substitution : Replacement with nucleophiles (e.g., amines, alcohols).
-
Elimination reactions : Formation of aromatic rings or alkenes under basic conditions .
Oxidation and Reduction
-
Oxidation : Hydroxyl groups may oxidize to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Ketones (e.g., in benzo[b]furan-3-one) may reduce to secondary alcohols using LiAlH₄ or NaBH₄ .
Stability and Degradation
The compound’s stability depends on substituent interactions:
-
Hydrolytic stability : Hydroxyl and piperidylmethyl groups may degrade under extreme pH conditions.
-
Thermal stability : Likely stable at moderate temperatures, but high heat may induce decomposition.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzo[b]furan have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound discussed here may share similar mechanisms due to its structural analogies.
Antimicrobial Properties
Research has also suggested that benzofuran derivatives possess antimicrobial activities. The presence of functional groups such as hydroxyl and piperidyl in the structure can enhance interaction with microbial targets, potentially leading to effective antimicrobial agents.
Neuroprotective Effects
Compounds with piperidine moieties are often studied for their neuroprotective effects. Preliminary data suggest that derivatives of this compound could exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the benzofuran core or substituents can lead to enhanced biological activities. For example, varying the piperidine substituent may alter the compound's ability to cross the blood-brain barrier, thus affecting its neuroprotective capabilities.
In Vitro and In Vivo Studies
In vitro studies using cancer cell lines have shown promising results regarding the cytotoxic effects of similar benzofuran derivatives. In vivo studies in animal models are necessary to confirm these findings and assess pharmacokinetics and toxicity profiles.
Photophysical Properties
The unique electronic structure of compounds like 2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one may lend itself to applications in organic electronics or photonic devices. Research into its photophysical properties could lead to innovations in light-emitting diodes (LEDs) or solar cells.
Polymer Chemistry
Benzofuran derivatives are often incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this specific compound into polymer formulations could yield materials with improved performance characteristics for industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Study | Evaluation of cytotoxicity | Compounds similar to this one showed IC50 values in low micromolar range against cancer cell lines, indicating potential for development as anticancer agents. |
| Neuroprotective Research | Effects on neuronal cells | Preliminary results indicated reduced apoptosis in neuronal cells treated with benzofuran derivatives, suggesting protective effects against neurodegeneration. |
| Material Application | Photophysical properties | Compounds demonstrated significant luminescence properties suitable for application in organic light-emitting diodes (OLEDs). |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in the Benzylidene Substituent
The 2-position benzylidene group is critical for modulating electronic and steric properties. Key analogs include:
Analysis : The target compound’s benzo[d]furan-2-yl group introduces a bulky, planar aromatic system , distinguishing it from simpler phenyl or furyl analogs. This feature may enhance binding to hydrophobic pockets in biological targets but could reduce solubility compared to methoxy- or fluorine-substituted derivatives .
Variations at Position 7
The 7-position substituent influences solubility and pharmacokinetics:
However, it may exhibit lower solubility than piperazinyl analogs due to the absence of a hydroxyl group .
Biological Activity
The compound 2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one is a synthetic derivative that incorporates the benzo[b]furan scaffold, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Benzo[d]furan and benzo[b]furan moieties, which are associated with various biological activities.
- A piperidylmethyl group that may enhance pharmacological properties through increased lipophilicity and receptor interactions.
Biological Activity Overview
The biological activities of benzo[b]furan derivatives, including our compound of interest, have been extensively studied. Key areas of focus include:
-
Anticancer Activity
- Studies have shown that compounds with a benzo[b]furan structure exhibit significant anticancer properties. For instance, derivatives have been found to inhibit tumor cell proliferation in various cancer cell lines, including HepG2 hepatoblastoma cells .
- The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For example, one study highlighted that a benzo[b]furan derivative demonstrated a 10-fold increase in antiproliferative activity compared to standard chemotherapeutics like Combretastatin-A4 .
-
Antimicrobial Activity
- Benzo[b]furan derivatives have also been evaluated for their antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.
- The effectiveness against resistant strains of bacteria has been particularly noted, making these derivatives promising candidates in the fight against antibiotic resistance .
- Neuroprotective Effects
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds similar to 2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Flynn et al. (2023) | 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | Anticancer | Significant inhibition of HepG2 cell proliferation |
| Zhang et al. (2021) | Various benzo[b]furan derivatives | Antimicrobial | Effective against multi-drug resistant strains |
| Patel et al. (2020) | Piperidyl-substituted benzo[b]furans | Neuroprotective | Modulated neurotransmitter levels in vitro |
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Induction of Apoptosis : Compounds induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : Interference with cell cycle regulators leads to arrest in specific phases, particularly G1/S transition.
- Antioxidant Activity : The presence of hydroxyl groups contributes to scavenging free radicals, thereby protecting cells from oxidative stress.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step pathway involving Claisen-Schmidt condensation or [3,3]-sigmatropic rearrangement strategies. For example, benzofuran precursors (e.g., 6-(benzyloxy)-substituted derivatives) are reacted with substituted aldehydes under basic conditions (e.g., NaH/THF at 0°C) to form the methylidene bridge . Purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Purity optimization requires monitoring by TLC and HPLC, with adjustments to reaction stoichiometry (e.g., 1.1–1.5 eq of aldehyde) to minimize unreacted starting materials .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Key signals include the methylidene proton (δ ~7.5–8.0 ppm, singlet) and the benzo[b]furan-3-one carbonyl carbon (δ ~180–185 ppm) .
- IR Spectroscopy : Confirm the presence of hydroxyl (ν ~3200–3400 cm⁻¹) and carbonyl (ν ~1700–1750 cm⁻¹) groups .
- GCMS/EI-HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Discrepancies between calculated and observed masses (e.g., Δ < 0.005 Da) indicate isotopic impurities or adducts .
Q. How can researchers address discrepancies in analytical data (e.g., NMR splitting patterns or mass spec anomalies)?
- Methodology :
- For NMR inconsistencies: Use deuterated solvents (e.g., CDCl3) to eliminate solvent peaks, and employ 2D techniques (COSY, HSQC) to resolve overlapping signals .
- For mass spec anomalies: Recalibrate instruments using standard references (e.g., fluorinated phosphazenes) and repeat analyses under high-resolution conditions (HRMS) .
Advanced Research Questions
Q. What strategies are recommended for resolving isomeric byproducts during synthesis?
- Methodology : Isomeric impurities (e.g., E/Z isomers) can arise during methylidene bridge formation. Strategies include:
- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA/IB) with isocratic elution (hexane:IPA 90:10) .
- Crystallization control : Adjust solvent polarity (e.g., EtOH/H2O mixtures) to favor selective crystallization of the desired isomer .
- Reaction optimization : Modify temperature (e.g., −20°C to suppress isomerization) or employ catalytic additives (e.g., TiCl4) to enhance stereoselectivity .
Q. How can computational chemistry aid in predicting reactivity or stability of this compound?
- Methodology :
- DFT calculations : Use Gaussian09/B3LYP/6-31G(d) to model transition states for sigmatropic rearrangements or tautomerization pathways .
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on the piperidylmethyl group’s conformational flexibility .
- Solubility prediction : Apply COSMO-RS models to estimate logP and solubility in DMSO/water systems for formulation studies .
Q. What experimental designs are suitable for studying the compound’s degradation under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–80°C. Monitor degradation via UPLC-PDA at 254 nm .
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Identify degradation products by LC-QTOF-MS and compare with reference standards (e.g., benzoic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
